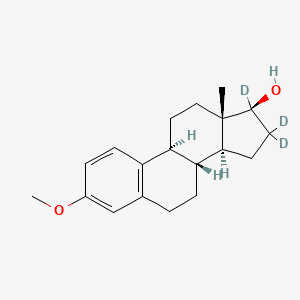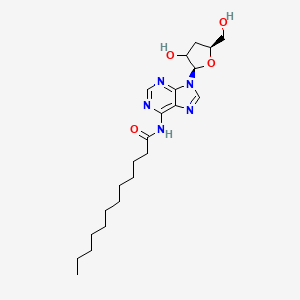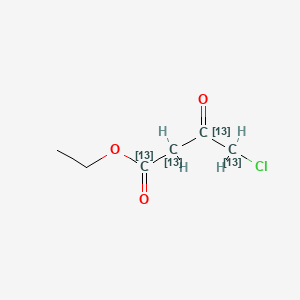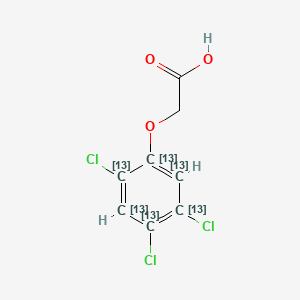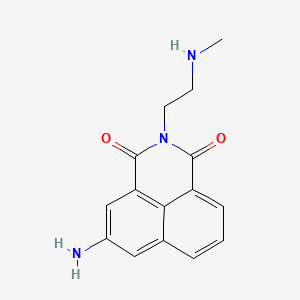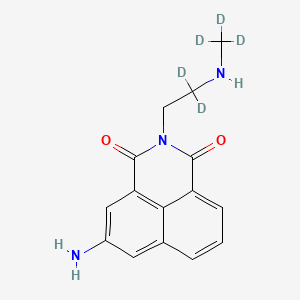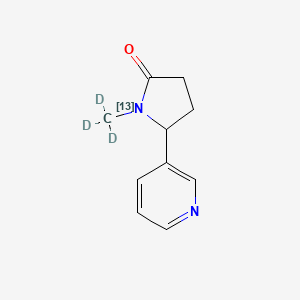
rac-Cotinine-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-Cotinine-13C,d3: is a stable isotope-labeled analog of cotinine, which is a major metabolite of nicotine in humans. The compound is labeled with carbon-13 and deuterium, making it useful in various research applications, particularly in the fields of pharmacokinetics and toxicology . The molecular formula of this compound is C9(13C)H9D3N2O, and it has a molecular weight of 180.23 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of rac-Cotinine-13C,d3 typically involves the synthesis of cotinine followed by the incorporation of carbon-13 and deuterium isotopes. The synthetic route generally includes the following steps:
Synthesis of Cotinine: Cotinine is synthesized from nicotine through oxidation. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Isotope Labeling: The synthesized cotinine is then subjected to isotope labeling. Carbon-13 and deuterium are introduced into the molecule through specific chemical reactions that replace the hydrogen atoms with deuterium and the carbon atoms with carbon-13.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
Análisis De Reacciones Químicas
Types of Reactions: rac-Cotinine-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cotinine N-oxide.
Reduction: Reduction reactions can convert cotinine back to nicotine.
Substitution: Substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are common oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as chlorine and bromine are used for substitution reactions.
Major Products:
Oxidation: Cotinine N-oxide.
Reduction: Nicotine.
Substitution: Halogenated cotinine derivatives.
Aplicaciones Científicas De Investigación
rac-Cotinine-13C,d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used to study the metabolism and excretion of nicotine and its metabolites in the human body.
Toxicology: Helps in understanding the toxicological effects of nicotine and its metabolites.
Environmental Research: Used to trace the environmental fate of nicotine and its metabolites.
Medical Research: Investigates the role of nicotine metabolites in various diseases, including neurological and psychiatric disorders.
Mecanismo De Acción
rac-Cotinine-13C,d3 exerts its effects primarily through its interaction with nicotinic acetylcholine receptors in the nervous system. The compound acts as a weak agonist of these receptors, modulating neurotransmitter release and influencing various physiological processes. It has been shown to facilitate memory, cognition, and emotional responding. Additionally, cotinine has antidepressant properties and reduces cognitive impairment associated with disease and stress .
Comparación Con Compuestos Similares
Cotinine: The non-labeled analog of rac-Cotinine-13C,d3.
Nicotine: The parent compound from which cotinine is derived.
Cotinine N-oxide: An oxidized metabolite of cotinine.
Comparison: this compound is unique due to its stable isotope labeling, which makes it particularly useful in research applications that require precise tracking and quantification of the compound. Unlike cotinine and nicotine, this compound provides enhanced sensitivity and specificity in analytical techniques such as mass spectrometry .
Propiedades
IUPAC Name |
5-pyridin-3-yl-1-(trideuterio(113C)methyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i1+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKROCXWUNQSPJ-KQORAOOSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C(CCC1=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
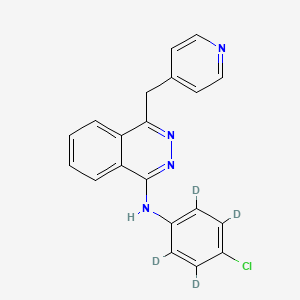
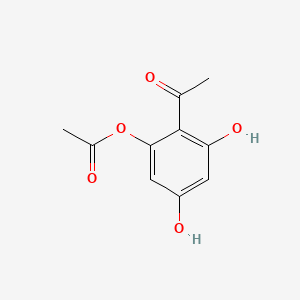

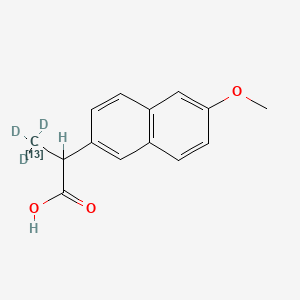
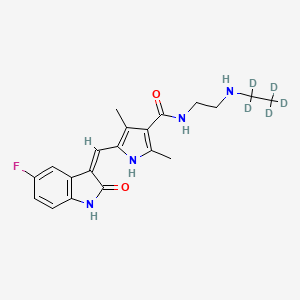

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)
